1-(4-butoxyphenyl)-3-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea
CAS No.: 1421452-65-4
Cat. No.: VC7430446
Molecular Formula: C18H24N4O3
Molecular Weight: 344.415
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1421452-65-4 |
|---|---|
| Molecular Formula | C18H24N4O3 |
| Molecular Weight | 344.415 |
| IUPAC Name | 1-(4-butoxyphenyl)-3-[2-(4-methyl-6-oxopyrimidin-1-yl)ethyl]urea |
| Standard InChI | InChI=1S/C18H24N4O3/c1-3-4-11-25-16-7-5-15(6-8-16)21-18(24)19-9-10-22-13-20-14(2)12-17(22)23/h5-8,12-13H,3-4,9-11H2,1-2H3,(H2,19,21,24) |
| Standard InChI Key | ZVQYWHNMZXXGQG-UHFFFAOYSA-N |
| SMILES | CCCCOC1=CC=C(C=C1)NC(=O)NCCN2C=NC(=CC2=O)C |
Introduction
Structural Characterization and Molecular Properties
Core Architecture and Substituent Analysis
The compound’s structure comprises three distinct regions:
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4-Butoxyphenyl Group: A para-substituted phenyl ring with a butoxy chain () at position 4. This moiety enhances lipophilicity, potentially improving membrane permeability and pharmacokinetic properties .
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Urea Linkage: The central urea group () serves as a hydrogen-bond donor/acceptor, a feature common in drugs targeting proteins or nucleic acids .
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Pyrimidinone Heterocycle: A six-membered ring with nitrogen atoms at positions 1 and 3, an oxo group at position 6 (), and a methyl group at position 4 (). The conjugated system of the pyrimidinone core may facilitate electronic interactions with biological targets .
The ethyl spacer between the urea and pyrimidinone introduces flexibility, potentially enabling optimal binding conformations.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 344.4 g/mol |
| CAS Number | 1797175-20-2 |
| Predicted LogP | ~2.8 (estimated via analogs) |
Synthetic Routes and Optimization
Pyrimidinone Core Formation
The pyrimidinone ring is typically synthesized via the Biginelli reaction, a multicomponent approach involving a β-keto ester, aldehyde, and urea derivative . For this compound:
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β-Keto Ester Selection: Ethyl acetoacetate () provides the methyl substituent at position 4.
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Aldehyde Component: A protected aldehyde precursor ensures incorporation of the oxo group at position 6.
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Cyclization: CeCl·7HO (25 mol%) in refluxing ethanol promotes cyclization, yielding the dihydropyrimidinone intermediate .
Aromatization and Functionalization
Post-cyclization, nitric acid (65%) oxidizes the dihydropyrimidinone to the fully aromatic pyrimidinone . Subsequent alkylation with 4-(bromomethyl)acetophenone introduces the ethyl spacer, though yields remain moderate (31–56%) due to competing side reactions .
Urea Moiety Installation
The 4-butoxyphenyl urea segment is constructed via nucleophilic substitution:
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4-Butoxyaniline Preparation: Reaction of 4-aminophenol with 1-bromobutane in the presence of KCO yields 4-butoxyaniline.
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Urea Formation: Treatment with triphosgene (\text{CCl}_3\text{O}C(O)\text{O}CCl}_3) generates the isocyanate intermediate, which reacts with the ethylamine-linked pyrimidinone to form the final urea linkage .
Hypothesized Biological Activity and Mechanisms
Table 2: Activity of Selected Urea-Pyrimidinone Hybrids
| Compound | IC (nM) | Target |
|---|---|---|
| PIB-SO 36 | 12.4 | β-Tubulin (C-BS) |
| PIB-SO 44 | 9.8 | β-Tubulin (C-BS) |
| 1-(4-Butoxyphenyl) Urea* | Predicted | Microtubules |
*Predicted based on structural similarity .
Antiviral Activity
Dihydropyrimidinone derivatives bearing α,γ-diketobutanoic acid moieties inhibit viral enzymes like HIV-1 integrase, with IC values as low as 0.19 μM . While the target compound lacks the diketoacid group, its pyrimidinone core may still interfere with viral replication machinery through π-stacking or hydrogen bonding .
Physicochemical and Pharmacokinetic Profiling
Solubility and Permeability
The 4-butoxyphenyl group increases lipophilicity (LogP ~2.8), suggesting moderate aqueous solubility but favorable intestinal absorption. Molecular dynamics simulations predict blood-brain barrier permeability, though in vivo validation is required .
Metabolic Stability
Cytochrome P450 enzymes likely oxidize the butoxy chain to 4-hydroxyphenyl metabolites, which may undergo glucuronidation. The urea linkage is resistant to hydrolytic cleavage under physiological conditions, enhancing plasma stability .
Toxicological Considerations
While no direct toxicity data exist for this compound, related pyrimidinone-urea hybrids exhibit lower embryotoxicity in chick chorioallantoic membrane (CAM) assays compared to combretastatin A-4, suggesting a safer profile . The absence of reactive groups (e.g., chloroethyl moieties) further reduces genotoxic risk .
Future Directions and Applications
Structure-Activity Relationship (SAR) Studies
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Butoxy Chain Optimization: Replacing the butoxy group with shorter (ethoxy) or branched (isobutoxy) chains may modulate solubility and target affinity.
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Pyrimidinone Modifications: Introducing electron-withdrawing groups at position 2 could enhance electronic interactions with tubulin’s C-BS .
Preclinical Development
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